molecular formula C20H23ClN4O B4104994 N-(3-methoxyphenyl)-4-piperidin-1-ylquinazolin-2-amine;hydrochloride

N-(3-methoxyphenyl)-4-piperidin-1-ylquinazolin-2-amine;hydrochloride

Cat. No.: B4104994
M. Wt: 370.9 g/mol
InChI Key: NPPLUGVTBMDQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-4-piperidin-1-ylquinazolin-2-amine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, a piperidine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-piperidin-1-ylquinazolin-2-amine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the quinazoline core via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-piperidin-1-ylquinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

N-(3-methoxyphenyl)-4-piperidin-1-ylquinazolin-2-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-piperidin-1-ylquinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethyl-1-piperidinyl)-N-(3-methoxyphenyl)propanamide
  • N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine

Uniqueness

N-(3-methoxyphenyl)-4-piperidin-1-ylquinazolin-2-amine;hydrochloride stands out due to its unique combination of a quinazoline core, piperidine ring, and methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-piperidin-1-ylquinazolin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.ClH/c1-25-16-9-7-8-15(14-16)21-20-22-18-11-4-3-10-17(18)19(23-20)24-12-5-2-6-13-24;/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPLUGVTBMDQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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